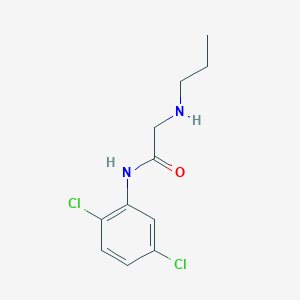
N-(2,5-dichlorophenyl)-2-(propylamino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and spectral properties.科学的研究の応用
Environmental Impact and Degradation
Research has extensively studied the environmental behavior, toxicology, and degradation mechanisms of chlorophenol compounds, which share structural similarities with N-(2,5-dichlorophenyl)-2-(propylamino)acetamide. For instance, chlorophenols, including 2,4-dichlorophenoxyacetic acid (2,4-D), have been scrutinized for their potential toxic effects on non-target organisms and their persistence in various ecosystems (Islam et al., 2017). These studies highlight the necessity for strategies to mitigate the environmental release of such compounds.
Synthetic Organic Chemistry
In the realm of synthetic organic chemistry, research has focused on the development of chemoselective N-acylation reagents and the exploration of chiral axes based on N-Ar (nitrogen-aryl) bonds. Such studies are crucial for advancing methodologies in organic synthesis and the design of new pharmaceuticals. The work of Kondo and Murakami (2001) on synthetic organic chemistry based on the N-Ar axis is a notable example, showcasing the development of N-acylation reagents with improved chemoselectivity and the exploration of chiral ligands for asymmetric synthesis.
Pharmaceutical Applications
The pharmacological activities of compounds containing phenoxy acetamide structures have been extensively studied, indicating their potential as therapeutic candidates. These compounds have been investigated for various biological activities, including antituberculosis effects. The study by Iqbal et al. (2015) reviews the antituberculosis activity of organotin complexes, highlighting the potential of phenoxy acetamide derivatives in contributing to the development of new treatments for tuberculosis.
Toxicity and Safety Evaluation
The toxicity and safety of chlorophenol compounds, which share functional groups with N-(2,5-dichlorophenyl)-2-(propylamino)acetamide, have been the subject of various studies. These investigations aim to understand the potential health risks associated with exposure to such compounds. For example, the review by Kennedy (2001) on the biological effects of acetamide and its derivatives provides insight into their toxicological profiles, emphasizing the importance of assessing the safety of these chemicals.
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound. It also includes safety precautions that should be taken while handling the compound.
将来の方向性
This involves discussing potential future research directions and applications of the compound. It could include potential medicinal uses, industrial applications, or areas of research that could be explored.
特性
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(propylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O/c1-2-5-14-7-11(16)15-10-6-8(12)3-4-9(10)13/h3-4,6,14H,2,5,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSZZCTUOOODPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)NC1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-2-(propylamino)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

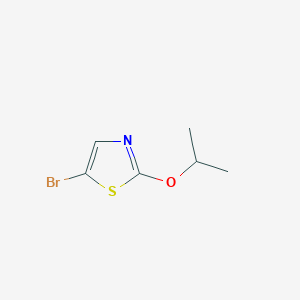
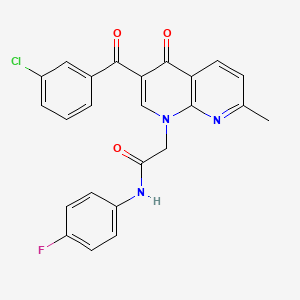
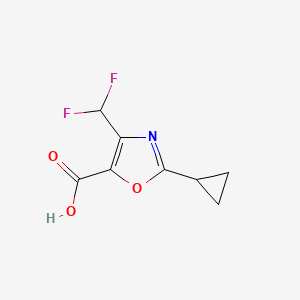
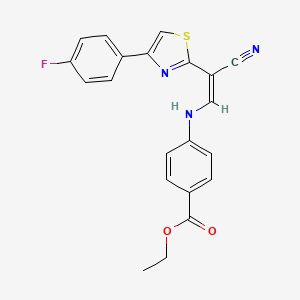
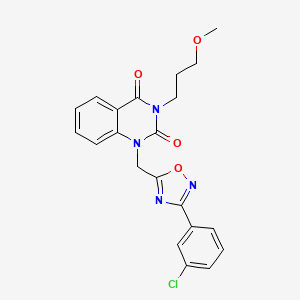
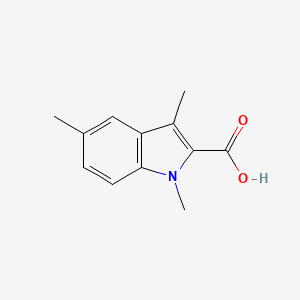
![(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2449020.png)
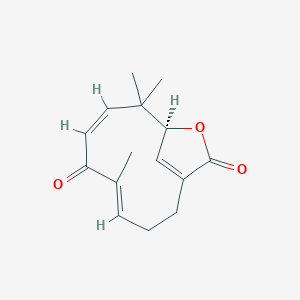
![N-(2-furylmethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B2449023.png)
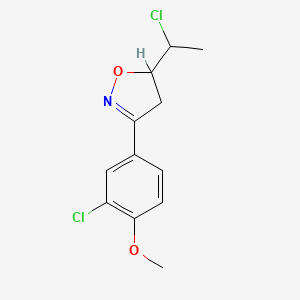
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2449027.png)
![1-(3-{[7-Chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B2449029.png)
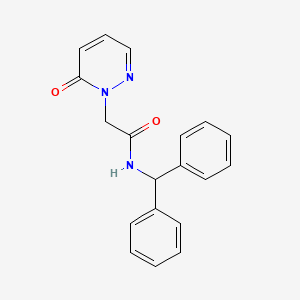
![(Z)-8-(3,4-dimethoxybenzyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2449031.png)